Metformin

Lactic acidosis risk Biguanide safety Drug-induced metabolic acidosis

Procure Metformin HCl (CAS 1115-70-4), the evidence-preferred first-line biguanide with guaranteed ≥98% purity. Unlike phenformin, metformin exhibits 200-1,000× lower mitochondrial complex I inhibition, ensuring minimal lactic acidosis risk for chronic in vivo studies. Compliant with BCS Class III biowaiver criteria (≥85% dissolution in 15 min at pH 1.2, 4.5, and 6.8). Ideal reference standard for dissolution method development, post-market surveillance, and gut-mediated mechanism research.

Molecular Formula C4H11N5
Molecular Weight 129.16 g/mol
CAS No. 1115-70-4; 657-24-9
Cat. No. B15603548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetformin
CAS1115-70-4; 657-24-9
Molecular FormulaC4H11N5
Molecular Weight129.16 g/mol
Structural Identifiers
InChIInChI=1S/C4H11N5/c1-9(2)4(7)8-3(5)6/h1-2H3,(H5,5,6,7,8)
InChIKeyXZWYZXLIPXDOLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble

Metformin Hydrochloride (CAS 1115-70-4): A Biguanide Antihyperglycemic with Differentiated Safety and Cardiovascular Evidence


Metformin hydrochloride (1,1-dimethylbiguanide hydrochloride; CAS 1115-70-4 for the HCl salt; CAS 657-24-9 for the base) is the most widely prescribed oral antihyperglycemic agent worldwide and the consensus first-line pharmacotherapy for type 2 diabetes mellitus (T2DM) [1]. It belongs to the biguanide class alongside phenformin and buformin, both of which were withdrawn from most global markets due to an unacceptable risk of lactic acidosis [2]. Metformin is classified as a BCS Class III drug substance (high solubility, low permeability), is not metabolized by hepatic CYP enzymes, and is excreted unchanged via renal tubular secretion primarily through organic cation transporter 2 (OCT2) [3]. These pharmacokinetic properties fundamentally distinguish it from its class analogs and underpin its unique risk-benefit profile for chronic disease management.

Why In-Class Biguanide Substitution of Metformin Hydrochloride Is Not Clinically or Regulatory Acceptable


Despite sharing a guanidine-based core structure, the three antidiabetic biguanides—metformin, phenformin, and buformin—exhibit profoundly divergent safety profiles driven by differences in lipophilicity, mitochondrial membrane affinity, and metabolic handling. Phenformin was withdrawn globally in the 1970s after an 8-fold higher incidence of lactic acidosis was documented compared with metformin or buformin therapy [1]. At the molecular level, phenformin inhibits mitochondrial respiratory complex I approximately 200- to 1,000-fold more potently than metformin, and unlike metformin—which is excreted unchanged—phenformin undergoes hepatic CYP2D6 metabolism introducing polymorphic variability in drug exposure [2]. Even among metformin-containing generic products, clinically relevant pharmaceutical inequivalence has been demonstrated: multiple market-surveillance studies across Turkey, Ghana, and Ethiopia have shown that not all generic metformin hydrochloride immediate-release tablets meet the BCS-based biowaiver criterion of ≥85% dissolution within 15 minutes across physiological pH ranges, nor do all generics exhibit dissolution profile similarity (f₂ > 50) to the reference listed drug [3]. These findings establish that neither inter-class biguanide substitution nor indiscriminate generic interchange can be assumed without product-specific quality verification.

Quantitative Differentiation Evidence for Metformin Hydrochloride Versus Closest Analogs and Therapeutic Alternatives


Lactic Acidosis Incidence: Metformin vs. Phenformin — An 8- to 20-Fold Safety Margin

In a direct head-to-head clinical comparison of all three antidiabetic biguanides using a standardized exercise-induced hyperlactatemia protocol, phenformin induced significantly higher lactate values and carried an 8-fold greater incidence of lactic acidosis compared with metformin or buformin therapy [1]. A comprehensive review quantified this differential: the incidence of lactic acidosis with phenformin is 0.4–0.64 cases per 1,000 patient-years (mortality rate 30–50%), whereas the incidence with metformin is 0.03 cases per 1,000 patient-years—representing a 10- to 20-fold lower risk [2]. A Cochrane systematic review further confirmed that mean treatment lactate levels were significantly lower with metformin than with phenformin, with a pooled mean difference of −0.75 mmol/L (95% CI −0.86 to −0.65) [3].

Lactic acidosis risk Biguanide safety Drug-induced metabolic acidosis

Major Adverse Cardiovascular Events (MACE): Metformin vs. Sulfonylureas — 5.8 Fewer Events per 1,000 Person-Years

In a propensity-score-weighted retrospective cohort study of 49,478 US veterans with diabetes and reduced kidney function (eGFR <60 mL/min/1.73 m²), persistent metformin monotherapy was associated with a significantly lower risk of MACE compared with sulfonylurea monotherapy: 23.0 events per 1,000 person-years versus 29.2 events per 1,000 person-years, yielding an adjusted hazard ratio of 0.80 (95% CI, 0.75–0.86) and an adjusted rate difference of 5.8 (95% CI, 4.1–7.3) fewer MACE events per 1,000 person-years with metformin [1]. This finding corroborates the landmark UKPDS 34 randomized controlled trial, in which metformin, compared with conventional dietary management, reduced all-cause mortality by 36% (95% CI 9–55, p=0.011), diabetes-related death by 42% (95% CI 9–63, p=0.017), and myocardial infarction by 39% (p=0.01) over a median 10.7-year follow-up [2]. A systematic review and meta-analysis of 40 controlled trials confirmed that metformin was associated with a decreased risk of cardiovascular mortality (pooled OR, 0.74; 95% CI, 0.62–0.89) compared with any other oral diabetes agent or placebo [3].

Cardiovascular outcomes MACE Type 2 diabetes Real-world evidence

Body Weight Impact: Metformin Weight Neutrality vs. Sulfonylurea-Associated Weight Gain of 1.5–2.5 kg

Comparative trials and systematic reviews consistently demonstrate that metformin is weight-neutral or associated with modest weight reduction, whereas sulfonylureas produce a predictable weight gain of 1.5–2.5 kg [1]. A network meta-analysis of monotherapy comparisons found that metformin achieved greater reductions in body weight (by approximately −2.5 kg) than sulfonylureas or thiazolidinediones [2]. The UKPDS 34 trial explicitly noted that metformin therapy 'is associated with less weight gain and fewer hypoglycaemic attacks than are insulin and sulphonylureas,' directly positioning metformin as the preferred agent for the overweight T2DM population that constitutes the majority of prevalent cases [3]. A 12-week observational study quantifying body composition changes found that adding a sulfonylurea to metformin monotherapy increased percentage body fat from 31.97 ± 8.77% to 32.65 ± 8.94% (p=0.041) [4].

Body weight Obesity Sulfonylurea Diabetes pharmacotherapy

Mitochondrial Complex I Inhibitory Potency: Metformin (IC₅₀ ~19.4 mM) vs. Phenformin (~20–100 μM) — 200- to 1,000-Fold Differential Explains Divergent Lactogenic Risk

Using purified bovine mitochondrial complex I in NADH:decylubiquinone oxidoreduction assays, Bridges et al. determined the metformin IC₅₀ value to be 19.4 ± 1.4 mM, classifying metformin as a weak complex I inhibitor [1]. In marked contrast, independent studies using human platelets and peripheral blood mononuclear cells reported that phenformin was approximately 20-fold more potent in complex I inhibition than metformin, with phenformin IC₅₀ values in the range of ~20–100 μM [2]. The relationship between biguanide hydrophobicity (log D) and inhibitory potency (log IC₅₀) is linear and striking: the more lipophilic phenethyl side chain of phenformin drives greater mitochondrial membrane partitioning and more potent respiratory chain inhibition compared with metformin's compact dimethyl substitution [1]. This mechanistic gradient—approximately 200- to 1,000-fold difference in inhibitory potency—directly explains phenformin's greater propensity to induce hyperlactatemia and lactic acidosis, as more potent complex I inhibition shunts pyruvate toward lactate production while simultaneously impairing hepatic lactate clearance [2].

Mitochondrial complex I IC50 Biguanide pharmacology Mechanistic toxicology

Generic Formulation Pharmaceutical Inequivalence: Dissolution Profile Variability Across Metformin Hydrochloride IR Tablets

Multiple independent market-surveillance studies have documented that not all commercially available generic metformin hydrochloride immediate-release (IR) tablets satisfy the BCS-based biowaiver criterion of ≥85% drug release within 15 minutes across pH 1.2, 4.5, and 6.8. A 2020 study of five Turkish generic products and two reference products found that neither the generics (except generic tablet B) nor the reference tablets fulfilled the criteria for 'very rapid dissolution,' and none of the generic tablets exhibited dissolution profile similarity (f₂ > 50) to either reference product [1]. A study of metformin tablet brands from five cities in Ghana concluded that 'not all the metformin tablet brands sampled ... are pharmaceutically equivalent, and none of the metformin brands satisfied the criteria for BCS-based biowaiver for rapidly dissolving tablets' [2]. However, evidence from a bioequivalence study suggests that in vitro dissolution differences may not always translate to in vivo inequivalence for BCS Class III drugs like metformin, supporting the concept that biowaiver extension may be scientifically justified when formulation differences in excipient composition are carefully controlled [3]. Furthermore, significant differences in apparent permeability between reference tablet formulations have been documented (p < 0.05), and only one of five generic tablets exhibited permeability similar to both reference products in Caco-2 cell assays [1].

Generic equivalence Dissolution testing BCS Class III biowaiver Pharmaceutical quality

DHFR Inhibition Potency: Phenformin Exhibits 100-Fold Lower Inhibition Constant (Kᵢ) Than Metformin Against E. coli DHFR

In a structural and biochemical analysis of biguanide-dihydrofolate reductase (DHFR) interactions, Gabel et al. determined that all three antidiabetic biguanides competitively inhibit E. coli DHFR (ecDHFR), but with dramatically different potencies: the phenformin inhibition constant (Kᵢ) was 100-fold lower than that of metformin [1]. This 100-fold differential in DHFR affinity is structurally driven by the phenethyl substituent of phenformin, which occupies a more extensive hydrophobic pocket within the folate-binding site compared with metformin's compact dimethyl groups [1]. The authors note that this inhibition 'may be significant at concentrations present in the gut of treated individuals, and inhibition of DHFR in intestinal mucosal cells may also occur if accumulation levels are sufficient,' directly linking the structural differentiation to a potential differential effect on folate homeostasis and one-carbon metabolism within the intestinal microenvironment [1].

Dihydrofolate reductase Biguanide structure-activity Folate mimicry Gut microbiome target

Metformin Hydrochloride: Evidence-Backed Research and Industrial Application Scenarios


First-Line Oral Antihyperglycemic Agent for Overweight/Obese T2DM Patients in Value-Based Formulary Design

The UKPDS 34 trial provides Level I evidence that metformin reduces all-cause mortality by 36%, diabetes-related death by 42%, and myocardial infarction by 39% versus conventional dietary management in overweight T2DM patients, with concomitant weight neutrality or modest weight loss [1]. When compared with sulfonylurea monotherapy, metformin is associated with 5.8 fewer MACE events per 1,000 person-years (HR 0.80, 95% CI 0.75–0.86) [2]. These data support metformin as the evidence-preferred first-line agent in any value-based formulary or essential medicines list for T2DM, particularly in populations where overweight/obesity is the predominant phenotype. Procurement specifications should require compliance with BCS Class III biowaiver dissolution criteria (≥85% release in 15 minutes at pH 1.2, 4.5, and 6.8) and demonstration of dissolution profile similarity (f₂ > 50) to the reference listed drug [3].

Biguanide Reference Standard for Mitochondrial Pharmacology and Safety Pharmacology Studies

For in vitro and in vivo research programs investigating mitochondrial complex I inhibition, metformin serves as the appropriate weak-inhibitor reference compound (IC₅₀ ~19.4 mM in isolated complex I) [1]. Its 200- to 1,000-fold lower complex I inhibitory potency compared with phenformin (IC₅₀ ~20–100 μM) provides a wide experimental window for distinguishing on-target mitochondrial effects from off-target toxicity [1][2]. Metformin's lack of hepatic CYP450 metabolism (excreted unchanged via OCT2-mediated renal secretion) eliminates the confounding variable of polymorphic drug metabolism that complicates phenformin-based experimental paradigms, where CYP2D6 genetic variation alters drug exposure [3]. For researchers procuring biguanides for chronic in vivo administration, the 10- to 20-fold lower lactic acidosis risk of metformin versus phenformin provides an essential animal welfare and experimental validity justification [3].

Quality Control Comparator for Generic Metformin Formulation Bioequivalence and Dissolution Testing

Independent market-surveillance data from multiple geographic regions demonstrate that not all generic metformin hydrochloride IR tablets are pharmaceutically equivalent, with many failing to meet BCS Class III biowaiver criteria or to achieve dissolution profile similarity (f₂ > 50) to reference products [1][2]. Regulatory and industrial QC laboratories procuring metformin hydrochloride active pharmaceutical ingredient (API) or finished dosage forms for dissolution method development, biowaiver justification studies, or post-market surveillance programs should specify a well-characterized reference standard with documented BCS Class III solubility and permeability properties [3]. The observation that permeability differences exist even between reference products (p < 0.05 in Caco-2 assays) underscores that metformin is a transporter-dependent drug where formulation excipient composition can influence bioavailability, making it unsuitable for indiscriminate generic substitution without product-specific bioequivalence data [1].

Gut Microbiome-Targeted Research Tool with Defined DHFR Interaction Profile

Structural and biochemical evidence demonstrates that metformin binds to E. coli dihydrofolate reductase (ecDHFR) with a Kᵢ that is 100-fold higher (weaker) than that of phenformin [1]. At the concentrations achieved in the human intestinal lumen following standard oral dosing, metformin's DHFR inhibitory activity is expected to be modest compared with phenformin, making metformin a more pharmacologically selective tool for investigating biguanide effects on the gut microbiome that are mediated primarily through mitochondrial complex I inhibition rather than through confounding folate pathway perturbation [1]. For research groups studying metformin's gut-mediated mechanisms of action—including GLP-1 secretion, bile acid metabolism, and microbiome composition shifts—this molecular differentiation supports metformin as the mechanistically cleaner probe compound for isolating mitochondrial versus antifolate contributions to the observed physiological effects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Metformin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.